molecular formula C8H9NO4S B7964471 3-Amino-4-methanesulfonylbenzoicacid

3-Amino-4-methanesulfonylbenzoicacid

Cat. No.: B7964471
M. Wt: 215.23 g/mol
InChI Key: POFJHSYNRZHABR-UHFFFAOYSA-N
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Description

3-Amino-4-methanesulfonylbenzoic acid is a benzoic acid derivative featuring a methanesulfonyl (-SO₂CH₃) group at position 4 and an amino (-NH₂) group at position 2.

Properties

IUPAC Name

3-amino-4-methylsulfonylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4S/c1-14(12,13)7-3-2-5(8(10)11)4-6(7)9/h2-4H,9H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POFJHSYNRZHABR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=C(C=C1)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-methanesulfonylbenzoicacid typically involves the following steps:

    Nitration: The starting material, 4-methanesulfonylbenzoic acid, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce a nitro group at the third position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder or catalytic hydrogenation.

    Purification: The resulting this compound is purified through recrystallization or other suitable methods.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-methanesulfonylbenzoicacid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitroso or nitro derivative.

    Reduction: The sulfonyl group can be reduced to a sulfide or thiol group.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives such as amides or sulfonamides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like acyl chlorides or sulfonyl chlorides are employed for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Sulfide or thiol derivatives.

    Substitution: Amides or sulfonamides.

Scientific Research Applications

3-Amino-4-methanesulfonylbenzoicacid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein modifications.

    Industry: It is used in the manufacture of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-4-methanesulfonylbenzoicacid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methanesulfonyl group can participate in various chemical reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 3-amino-4-methanesulfonylbenzoic acid and related compounds:

Compound Name Position 3 Position 4 Position 5 Key Functional Groups Potential Applications
3-Amino-4-methanesulfonylbenzoic acid Amino (-NH₂) Methanesulfonyl (-SO₂CH₃) - Sulfonyl, carboxylic acid Drug intermediates, enzyme inhibitors
3-(Butylamino)-4-(4-hydroxyphenoxy)-5-sulfamoylbenzoic acid Butylamino (-NHCH₂CH₂CH₂CH₃) 4-Hydroxyphenoxy (-O-C₆H₄-OH) Sulfamoyl (-SO₂NH₂) Sulfamoyl, phenoxy, butylamino Diuretic analogs, renal targeting
3-Amino-4-phenoxy-5-sulfamoylbenzoic acid Amino (-NH₂) Phenoxy (-O-C₆H₅) Sulfamoyl (-SO₂NH₂) Sulfamoyl, phenoxy Bumetanide derivatives, loop diuretics

Structural and Functional Analysis

Substituent Effects on Acidity: The methanesulfonyl group in the target compound is a stronger electron-withdrawing group compared to sulfamoyl (-SO₂NH₂) or phenoxy (-O-C₆H₅), leading to greater acidity of the carboxylic acid group. This property may enhance solubility in polar solvents or binding to biological targets .

Biological Activity: The butylamino and 4-hydroxyphenoxy groups in the first analog () suggest increased lipophilicity and renal tissue targeting, common in loop diuretics. The phenoxy group in ’s compound mirrors bumetanide’s structure, a known loop diuretic, but the absence of a butyl chain (as in desbutylbumetanide) may reduce potency or alter pharmacokinetics .

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